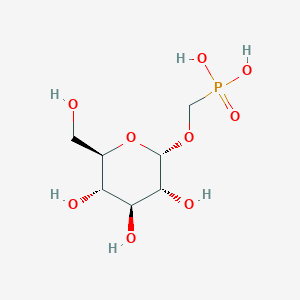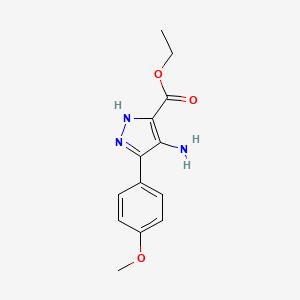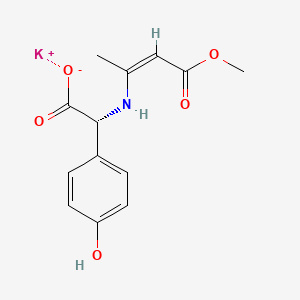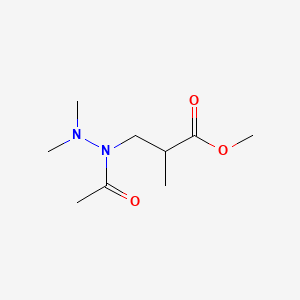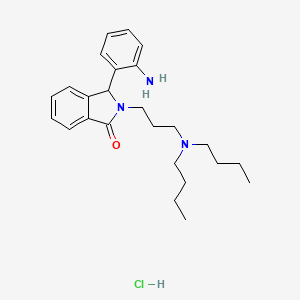
2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-quinolinecarboxamide derivatives involves several steps. One common method includes the reaction of quinoline-2-carboxylic acid with various amines under specific conditions. For instance, N-[5-(methylsulfanyl)pentyl]-2-quinolinecarboxamide can be synthesized by dissolving the compound in ethanol and adding a solution of sodium methanethiolate in ethanol-water mixture, followed by stirring at 50°C for 12 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Due to its HDAC inhibitory activity, the compound is being explored as a potential anticancer agent.
Industry: It may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-quinolinecarboxamide derivatives, including N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride, involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene expression . By inhibiting HDACs, this compound can induce the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can lead to the differentiation, proliferation, and apoptosis of cancer cells .
類似化合物との比較
2-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be compared with other HDAC inhibitors, such as:
Trichostatin A: A well-known HDAC inhibitor with a hydroxamic acid moiety.
Vorinostat (SAHA): Another HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide HDAC inhibitor.
Compared to these compounds, 2-quinolinecarboxamide derivatives may offer unique advantages in terms of selectivity and potency due to the presence of the quinoline moiety .
特性
CAS番号 |
171258-75-6 |
|---|---|
分子式 |
C24H20ClN3O2 |
分子量 |
417.9 g/mol |
IUPAC名 |
N-(benzhydrylcarbamoyl)quinoline-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H19N3O2.ClH/c28-23(21-16-15-17-9-7-8-14-20(17)25-21)27-24(29)26-22(18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-16,22H,(H2,26,27,28,29);1H |
InChIキー |
PBIBRKHMAIOQIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=NC4=CC=CC=C4C=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


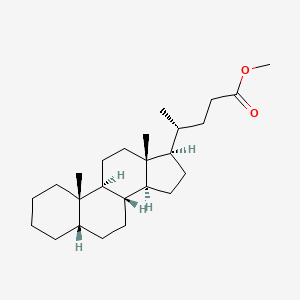
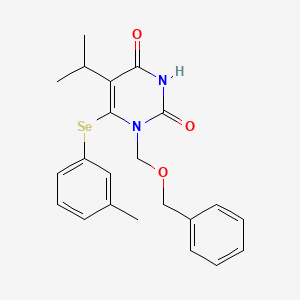

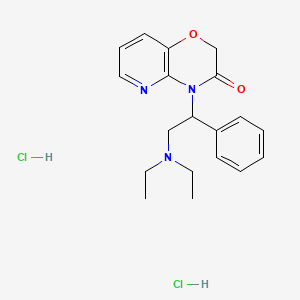
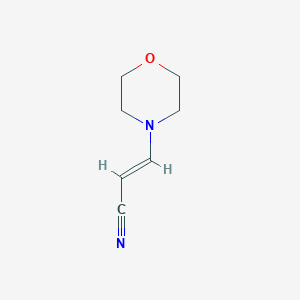
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

